Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 8-formyl-2-oxa-6-azaspiro[34]octane-6-carboxylate is a heterocyclic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to form the benzyl ester. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions and the use of industrial-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Benzyl 8-carboxy-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Reduction: Benzyl 8-hydroxymethyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Substitution: Various substituted benzyl esters
Scientific Research Applications
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
benzyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,7,13H,6,8-11H2 |
InChI Key |
MIBHINWEWDBBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)C=O |
Origin of Product |
United States |
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